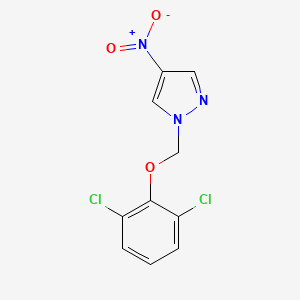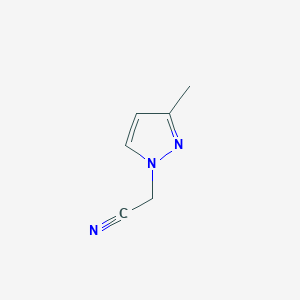
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a 2,6-dichlorophenoxy methyl group
Preparation Methods
The synthesis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and 4-nitro-1H-pyrazole.
Reaction Conditions: The 2,6-dichlorophenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide is then reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form 2,6-dichlorophenoxy methyl chloride.
Coupling Reaction: The 2,6-dichlorophenoxy methyl chloride is then reacted with 4-nitro-1H-pyrazole in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions to form pyrazole N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and pyrazole N-oxides.
Scientific Research Applications
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
2,6-Dichlorophenol: This compound shares the dichlorophenoxy group but lacks the pyrazole ring and nitro group, resulting in different chemical and biological properties.
4-Nitro-1H-pyrazole: This compound shares the pyrazole ring and nitro group but lacks the dichlorophenoxy group, leading to different reactivity and applications.
1-((2,6-Dichlorophenoxy)methyl)-4-amino-1H-pyrazole: This compound is a reduced form of this compound, with an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of the dichlorophenoxy group, nitro group, and pyrazole ring, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O3/c11-8-2-1-3-9(12)10(8)18-6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKOTJYNNUCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)



![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)






![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7761997.png)

